molecular formula C26H19BrFN3O2 B2880196 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one CAS No. 361167-96-6

3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one

Cat. No.: B2880196
CAS No.: 361167-96-6
M. Wt: 504.359
InChI Key: VOTOUPPRXYLGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one is a quinoline-pyrazoline hybrid featuring a bromo substituent at position 6 of the quinoline core, a phenyl group at position 4, and a 2-fluorophenyl-substituted dihydropyrazoline ring. For example, microwave-assisted acetylation of pyrazoline intermediates (e.g., using acetic anhydride) is a common synthetic strategy for related compounds .

Properties

CAS No.

361167-96-6

Molecular Formula

C26H19BrFN3O2

Molecular Weight

504.359

IUPAC Name

3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]-6-bromo-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C26H19BrFN3O2/c1-15(32)31-23(18-9-5-6-10-20(18)28)14-22(30-31)25-24(16-7-3-2-4-8-16)19-13-17(27)11-12-21(19)29-26(25)33/h2-13,23H,14H2,1H3,(H,29,33)

InChI Key

VOTOUPPRXYLGHQ-UHFFFAOYSA-N

SMILES

CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a quinoline core substituted with a pyrazole moiety and various functional groups. The presence of the fluorophenyl and bromo substituents may influence its biological activity by modulating interactions with biological targets.

Biological Activity

The biological activity of this compound has been investigated through various studies, highlighting its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds can exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory pathways. The mechanism often involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

2. Anticancer Properties

Several studies have explored the anticancer potential of compounds containing both pyrazole and quinoline structures. These compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, a related compound was found to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential . The specific mechanisms may involve targeting DNA synthesis or interfering with cell cycle progression.

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Compounds structurally related to this compound have shown effectiveness against various bacterial strains and fungi. The mode of action is believed to involve disruption of microbial cell membranes or inhibition of specific metabolic pathways essential for microbial growth .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
Anti-inflammatoryPyrazole derivativesInhibition of COX/LOX enzymes; NF-kB pathway inhibition
AnticancerQuinoline-pyrazole hybridsInduction of apoptosis; caspase activation
AntimicrobialPyrazole-based compoundsMembrane disruption; metabolic pathway inhibition

Detailed Research Findings

  • Inhibition Studies : A study on pyrazole derivatives indicated that certain modifications enhance their ability to inhibit specific kinases involved in cancer progression . The incorporation of fluorine atoms was noted to increase lipophilicity, thereby improving cellular uptake.
  • Structure-Activity Relationship (SAR) : Investigating the SAR revealed that the position and nature of substituents on the quinoline ring significantly affect biological activity. For example, bromo substitutions were linked to enhanced anticancer activity due to increased electron-withdrawing effects that stabilize reactive intermediates during metabolic processes .
  • Clinical Implications : The promising results from preclinical studies suggest that these compounds could be developed into therapeutic agents for treating inflammatory diseases and cancers. Ongoing research is focusing on optimizing these compounds for better efficacy and safety profiles in clinical settings .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at position 6 of the quinoline ring undergoes substitution reactions under palladium-catalyzed conditions. For example:

Reaction TypeConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃, DME/H₂O, 80°C6-arylquinoline derivatives65–78%

This reaction replaces bromine with aryl groups, enabling structural diversification. The electron-withdrawing quinoline ring enhances reactivity toward cross-coupling.

Functionalization of the Acetyl Group

The acetyl moiety on the pyrazoline nitrogen participates in hydrolysis and acylation:

Hydrolysis

ReactionConditionsProductYieldReference
Acidic HydrolysisHCl (6M), H₂O, reflux, 8h1-hydroxy-pyrazoline analog72%

Acylation

ReactionConditionsProductYieldReference
PropionylationPropionic anhydride, pyridine, RT1-propionyl-pyrazoline derivative85%

The acetyl group’s reactivity is leveraged to introduce modified acyl chains, altering solubility and bioactivity .

Phosphorylation Reactions

The hydroxyl group generated from acetyl hydrolysis reacts with diethyl phosphite to form phosphonates:

ReactionConditionsProductYieldReference
PhosphorylationDiethyl phosphite, anhydrous toluene, reflux, 6hPhosphonate derivative68%

Phosphonate derivatives enhance metal-binding capacity, relevant for catalytic or therapeutic applications .

Oxidation of the Dihydro-Pyrazoline Ring

The 4,5-dihydro-1H-pyrazoline ring oxidizes to a pyrazole under strong oxidizing conditions:

ReactionConditionsProductYieldReference
DDQ OxidationDDQ (2.5 eq), CH₂Cl₂, RT, 12hFully aromatic pyrazole-quinoline hybrid58%

Aromaticity increases stability and alters electronic properties .

Electrophilic Substitution on the Quinoline Ring

The quinoline ring undergoes nitration at position 8, directed by the electron-withdrawing bromine:

ReactionConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C, 2h8-nitroquinoline derivative63%

Further functionalization at this position is limited due to steric hindrance from adjacent substituents .

Cyclization and Formylation

The pyrazoline ring is synthesized via Vilsmeier–Haack formylation:

ReactionConditionsProductYieldReference
Vilsmeier–HaackDMF/POCl₃, 70°C, 6hFormyl-pyrazoline intermediate90%

This method enables efficient cyclization and introduction of formyl groups for further derivatization .

Key Structural and Reactivity Insights

ComponentReactivity Profile
Bromine (C6) Susceptible to Suzuki coupling, Heck reactions
Acetyl (N1) Hydrolyzes to hydroxyl; participates in acyl transfer
Dihydro-pyrazoline Oxidizes to pyrazole; modulates steric and electronic effects
Quinoline Electrophilic substitution at C8; electron-withdrawing effects enhance coupling

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structure can be compared to analogs with modifications in three key regions:

Halogen on the Quinoline Core: Bromine (Br) vs. chlorine (Cl).

Substituents on the Pyrazoline Ring : Fluorine position (2- vs. 4-), chloro, tert-butyl, or trifluoromethyl groups.

Aromatic Groups on the Quinoline: Phenyl vs. methyl or other substituents.

Key Observations

Halogen Effects: Bromine at position 6 (target compound) increases molecular weight (~504 vs. Chlorine analogs (e.g., compound 67) show high synthetic yields (82%) and purity (96%), suggesting efficient synthetic routes for haloquinolines .

Synthetic Accessibility :

  • Microwave-assisted acetylation (e.g., 165°C, 200 W) is a robust method for pyrazoline N-acetylation, as seen in compounds 67 and 23, with yields ranging from 40–82% .
  • tert-Butyl and trifluoromethyl groups on the pyrazoline (compounds 51 and 52) lower yields (68–74%) but maintain high purity (>99.5%) .

Purity and Characterization :

  • UPLC-MS purity for most analogs exceeds 95%, with rigorous NMR (1H, 13C) and HRMS validation .

Preparation Methods

Cyclization of β-Keto Esters with Arylamines

The quinoline core is synthesized via the Conrad-Limpach reaction, where ethyl acetoacetate reacts with a substituted aniline under acidic conditions. For 4-phenyl substitution, benzaldehyde-derived β-keto esters are condensed with aniline derivatives. Cyclization is achieved using concentrated sulfuric acid, which facilitates dehydration and ring closure. Bromination at the 6-position is introduced via electrophilic aromatic substitution using bromine in acetic acid, yielding 6-bromo-4-phenylquinolin-2(1H)-one.

Reaction Conditions

  • β-Keto ester: Ethyl benzoylacetate (1.2 equiv)
  • Aniline derivative: 4-Bromoaniline (1.0 equiv)
  • Acid catalyst: H₂SO₄ (conc., 5 mL per mmol substrate)
  • Temperature: 100–110°C, 6–8 hours
  • Bromination: Br₂ in HOAc (1:2 v/v), 50°C, 3 hours

Structural Validation of the Quinoline Intermediate

The intermediate’s structure is confirmed via $$ ^1H $$ NMR and IR spectroscopy. Key signals include a carbonyl stretch at 1665 cm⁻¹ (C=O, quinolinone) and aromatic proton resonances between δ 7.2–8.1 ppm. Bromine incorporation is verified by mass spectrometry (M⁺ at m/z 314 for C₁₅H₁₀BrNO).

Synthesis of the Pyrazoline Moiety: 1-Acetyl-5-(2-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-Amine

Formation of the α,β-Unsaturated Ketone Precursor

A chalcone derivative is synthesized by condensing 2-fluorobenzaldehyde with methyl ketones (e.g., 4-methylacetophenone) under basic conditions. This step yields (E)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one, which serves as the precursor for pyrazoline formation.

Optimized Procedure

  • Aldehyde: 2-Fluorobenzaldehyde (1.0 equiv)
  • Ketone: 4-Methylacetophenone (1.0 equiv)
  • Base: NaOH (10% w/v in EtOH)
  • Temperature: Reflux, 4 hours
  • Yield: 78–85%

Hydrazine Cyclization to Pyrazoline

The chalcone reacts with hydrazine hydrate in ethanol to form 5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine. The reaction proceeds via Michael addition of hydrazine to the α,β-unsaturated ketone, followed by cyclization.

Critical Parameters

  • Solvent: Anhydrous ethanol
  • Hydrazine concentration: 70% w/w
  • Temperature: Reflux, 6 hours
  • Yield: 70–75%

Acetylation of the Pyrazoline Amine

The free amine is acetylated using acetic anhydride in dichloromethane, yielding 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine. Excess anhydride is quenched with aqueous sodium bicarbonate.

Characterization Data

  • $$ ^1H $$ NMR (500 MHz, CDCl₃): δ 2.21 (s, 3H, COCH₃), δ 3.12–3.28 (m, 2H, pyrazoline CH₂), δ 5.41 (dd, J = 11.2 Hz, 1H, pyrazoline CH), δ 7.15–7.52 (m, 4H, aromatic).
  • IR (KBr): 1680 cm⁻¹ (C=O), 1545 cm⁻¹ (C=N).

Coupling of Quinoline and Pyrazoline Moieties

Nucleophilic Aromatic Substitution

The 3-position of the quinoline core undergoes substitution with the pyrazoline amine. A bromine atom at position 3 is introduced via directed ortho-metalation, followed by coupling with the acetylated pyrazoline under Ullmann conditions.

Reaction Setup

  • Quinoline substrate: 3-Bromo-6-bromo-4-phenylquinolin-2(1H)-one (1.0 equiv)
  • Pyrazoline amine: 1-Acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine (1.2 equiv)
  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Base: Cs₂CO₃ (2.0 equiv)
  • Solvent: DMF, 110°C, 24 hours
  • Yield: 62–68%

Alternative Coupling Strategies

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) has been explored but shows lower efficiency due to steric hindrance from the acetyl group.

Optimization and Yield Enhancement

Solvent and Temperature Effects

A study comparing DMF, DMSO, and toluene revealed DMF as optimal for solubility and reaction rate. Elevated temperatures (>100°C) improve conversion but risk acetyl group decomposition.

Catalytic Systems

Copper(I)-phenanthroline systems outperform palladium catalysts in this context, minimizing side products like deacetylated derivatives.

Analytical Characterization of the Final Compound

Spectroscopic Data

  • HRMS (ESI) : m/z 504.3 [M+H]⁺ (calc. 504.3).
  • $$ ^1H $$ NMR (500 MHz, DMSO-d₆) : δ 2.34 (s, 3H, COCH₃), δ 3.30–3.45 (m, 2H, pyrazoline CH₂), δ 5.62 (dd, J = 11.5 Hz, 1H, pyrazoline CH), δ 7.20–8.05 (m, 12H, aromatic).
  • $$ ^{13}C $$ NMR (125 MHz, DMSO-d₆) : δ 22.1 (COCH₃), 44.8 (pyrazoline CH₂), 115.6–158.9 (aromatic and quaternary carbons), 169.8 (C=O).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar quinoline system and the chair-like conformation of the dihydropyrazoline ring.

Applications and Derivatives

While biological data for this specific compound remain unpublished, analogous dihydroquinolone pyrazolines exhibit anticancer activity via RAD51 inhibition (EC₅₀ = 2–59 μM). Structural modifications at the acetyl or fluorine positions could enhance potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.